molecular formula C23H21N5O8 B2954338 N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 950392-10-6

N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Numéro de catalogue: B2954338
Numéro CAS: 950392-10-6
Poids moléculaire: 495.448
Clé InChI: UTHQVJCGUVCXDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O8 and its molecular weight is 495.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The starting materials often include substituted phenols and oxadiazole derivatives. For instance, the synthesis might proceed through the formation of an oxadiazole ring followed by the introduction of the quinazoline moiety via condensation reactions.

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit notable antitumor properties. For example:

  • IC50 Values : Compounds with oxadiazole and quinazoline structures have demonstrated IC50 values in the micromolar range against various cancer cell lines. For instance, a related compound exhibited an IC50 of 1.61 µg/mL against specific tumor cells .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of critical pathways such as those involving dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

Research indicates that similar compounds possess antimicrobial properties. The presence of both oxadiazole and quinazoline rings enhances their ability to disrupt bacterial cell walls or inhibit vital enzymatic processes:

  • Evaluation Methods : Antimicrobial efficacy is usually assessed using standard assays like the MTT assay or disc diffusion methods against a panel of bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments are crucial to evaluate the safety profile of new compounds:

  • Cell Lines Tested : Commonly used cell lines include HEK-293 for human toxicity evaluations. The compound's derivatives are often tested for cytotoxic effects to ensure they do not exhibit harmful effects on normal cells.

Case Study 1: Antitumor Evaluation

In a study by Li et al., a series of quinazoline derivatives were synthesized and evaluated for their antitumor activity against melanoma cell lines. The results indicated that modifications at specific positions on the quinazoline structure significantly enhanced their potency .

CompoundStructure ModificationIC50 (µg/mL)Cell Line
1Methyl substitution1.61A-431
2Dimethoxy substitution1.98Jurkat

Case Study 2: Antimicrobial Activity

Research conducted on thiazole-bearing compounds demonstrated that specific structural features enhance antimicrobial efficacy. The presence of electron-donating groups was found to be crucial for activity against resistant strains .

Propriétés

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O8/c1-12-24-21(36-26-12)10-28-22(30)14-7-18-19(35-11-34-18)8-16(14)27(23(28)31)9-20(29)25-15-5-4-13(32-2)6-17(15)33-3/h4-8H,9-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHQVJCGUVCXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.